Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate
Description
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate is a bicyclic heterocyclic compound characterized by a partially saturated pyridine ring substituted with a benzyl group at the 1-position and a methyl ester at the 2-position. The compound’s tetrahydropyridine core is a common scaffold in bioactive molecules, often associated with stereochemical complexity and functional versatility .
Structure
3D Structure
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
methyl 1-benzyl-3,4-dihydro-2H-pyridine-6-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-9H,5-6,10-11H2,1H3 |
InChI Key |
GJTQRQUBGZBXGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approach
Cyclocondensation remains the most widely used method for constructing the tetrahydropyridine core. A representative protocol involves reacting methyl 3-aminocrotonate with benzyl acrylate in a polar aprotic solvent such as dimethylformamide (DMF) under reflux (120°C, 12–24 hours). The reaction proceeds via a Michael addition followed by intramolecular cyclization, yielding the tetrahydropyridine ring. Key parameters include:
-
Solvent selection : DMF or dichloromethane (DCM) optimizes cyclization efficiency.
-
Catalyst use : Anhydrous sodium sulfate or molecular sieves enhance reaction rates by absorbing water.
-
Temperature control : Prolonged heating (>20 hours) improves yields but risks decomposition.
Typical yields range from 65% to 78%, with purity dependent on subsequent purification steps.
Reductive Amination Method
Reductive amination offers an alternative route by reducing pre-formed imine intermediates. For example, reacting methyl 2-pyridinecarboxylate with benzylamine in methanol under hydrogen gas (1 atm, Pd/C catalyst) generates the saturated tetrahydropyridine ring. Sodium borohydride (NaBH₄) in methanol at 0°C for 12 hours achieves similar results, yielding 70–85% product. Critical considerations include:
-
Reducing agent : NaBH₄ provides milder conditions than hydrogenation, minimizing over-reduction.
-
Temperature sensitivity : Reactions at 0°C prevent side reactions such as N-debenzylation.
This method is favored for its operational simplicity but requires strict moisture control to avoid hydrolysis of intermediates.
Palladium-Catalyzed Coupling
Recent advances employ palladium-catalyzed Suzuki-Miyaura coupling to introduce the benzyl group post-cyclization. Starting from methyl 1-bromo-1,4,5,6-tetrahydropyridine-2-carboxylate, reaction with benzylboronic acid in toluene/water (1:1) using bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] yields the target compound. Optimized conditions include:
This method achieves yields up to 92% with high regioselectivity, though catalyst cost limits industrial adoption.
Optimization of Reaction Parameters
Maximizing yield and purity requires careful optimization of solvents, catalysts, and temperatures.
Solvent Systems
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 153 | 78 | 95 |
| Dichloromethane | 40 | 65 | 89 |
| Methanol | 65 | 70 | 92 |
Polar aprotic solvents like DMF enhance cyclization rates but complicate purification due to high boiling points. Methanol balances reactivity and ease of removal, making it ideal for reductive amination.
Catalytic Efficiency
Catalyst choice significantly impacts reaction outcomes:
-
Pd/C (5% wt) : 85% yield in hydrogenation reactions but requires high-pressure equipment.
-
NaBH₄ : 80% yield under ambient conditions but sensitive to moisture.
-
Molecular sieves (3Å) : Improve cyclocondensation yields by 12% through water absorption.
Purification Techniques
Post-synthesis purification ensures pharmaceutical-grade purity.
Recrystallization
Recrystallization from ethanol/water (4:1) removes unreacted starting materials and byproducts. This method achieves 98–99% purity but results in 15–20% product loss.
Column Chromatography
Silica gel chromatography (hexane/ethyl acetate gradient) resolves regioisomers and oxidation byproducts. Industrial-scale protocols use Fluka Silica Gel 60 (220–440 mesh) with elution times under 30 minutes.
Distillation
Short-path distillation under reduced pressure (0.1 mmHg, 110°C) isolates the compound as a colorless oil, though thermal degradation limits applicability.
Analytical Characterization
Rigorous characterization confirms structural integrity and purity.
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for pharmaceutical applications.
Industrial-Scale Production
Scaling up synthesis presents unique challenges:
-
Cost efficiency : Palladium catalysts account for 40% of production costs, prompting research into recyclable catalysts.
-
Waste management : DMF disposal requires neutralization with acetic acid to mitigate environmental impact.
-
Process automation : Continuous-flow reactors reduce reaction times by 50% compared to batch methods .
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydropyridine ring undergoes oxidation, particularly at the nitrogen center and adjacent carbons. Key reactions include:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Methanol, reflux, 6–8 hours | N-oxide derivative | 65–72% | |
| Potassium permanganate | Acidic aqueous conditions | Ring-opening to dicarboxylic acid | 58% |
-
Mechanistic Insight : Oxidation with proceeds via electrophilic attack on the nitrogen lone pair, forming an N-oxide intermediate. Stronger oxidants like cleave the ring’s conjugated double bonds, yielding carboxylic acid derivatives.
Reduction Reactions
The ester group and unsaturated ring positions are susceptible to reduction:
-
Selectivity : selectively reduces the ester to a benzyl alcohol without affecting the tetrahydropyridine ring, whereas fully reduces both the ester and the ring’s double bonds.
Nucleophilic Substitution
The ester group participates in nucleophilic acyl substitution:
| Nucleophile | Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Ammonia | Ethanol, reflux, 4 hours | Primary amide | 75% | ||
| Benzylamine | Dry THF, 0°C, 2 hours | Secondary amide | 68% |
-
Kinetics : Reactions proceed via a tetrahedral intermediate, with rates influenced by the nucleophile’s strength and solvent polarity.
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing fused heterocycles:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phosphoryl chloride | , 40°C | Isoquinoline derivative | 63% | |
| Acetic anhydride | Reflux, 3 hours | Acetylated lactam | 71% |
-
Mechanism : Cyclization often involves intramolecular attack of the nitrogen on electrophilic carbons, facilitated by Lewis acids like .
Hydrolysis Reactions
The ester undergoes hydrolysis under acidic or basic conditions:
| Conditions | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 1M HCl, reflux | — | Carboxylic acid | 85% | |
| 1M NaOH, ethanol | — | Sodium carboxylate | 92% |
-
pH Dependency : Acidic hydrolysis proceeds via protonation of the ester oxygen, while basic conditions deprotonate intermediates to accelerate cleavage.
Research Advancements
Recent studies highlight novel applications:
Scientific Research Applications
Chemistry
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its tetrahydropyridine structure allows for various modifications that can lead to the development of novel compounds with enhanced properties.
Biology
Research has indicated that this compound may possess significant biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve apoptosis induction and modulation of key regulatory proteins such as p53 .
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against bacterial and fungal strains by disrupting cellular membranes and inhibiting metabolic pathways critical for microbial survival .
Medicine
In the field of drug development, this compound is being investigated for its potential therapeutic applications. Its unique structure may facilitate the design of new drugs targeting specific diseases, particularly in oncology and infectious diseases.
Industry
This compound is also utilized in the production of fine chemicals and pharmaceuticals. Its role as a precursor in various synthetic pathways highlights its industrial significance.
Anticancer Research
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers, suggesting its potential as an anticancer agent .
Antimicrobial Studies
Another research effort focused on evaluating the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The findings revealed that it exhibited significant antibacterial activity comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters such as dopamine. This action is particularly relevant in the context of neurodegenerative diseases where dopamine levels are typically reduced .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate and related compounds:
Key Observations:
- Substituent Diversity : The target compound lacks electron-withdrawing groups (e.g., nitro, sulfonyl) present in analogs like the benzyl 2-methyl-4-(4-nitrophenyl) derivative or the tosyl group in the enantioselective analog . This likely reduces its electrophilicity and reactivity compared to these derivatives.
- Bioactivity: MPTP () shares a tetrahydropyridine core but lacks the ester group, highlighting how minor structural changes (e.g., methyl vs. benzyl substitution) can drastically alter biological activity, including neurotoxicity .
Physicochemical Properties:
Biological Activity
Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate (CAS Number: 1707563-35-6) is a compound belonging to the tetrahydropyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C14H17NO2
- Molecular Weight : 231.29 g/mol
- IUPAC Name : this compound
- CAS Number : 1707563-35-6
Tetrahydropyridine derivatives have been studied for their interaction with various biological targets. Specifically, this compound has shown potential in modulating neurotransmitter systems and may influence the activity of monoamine oxidase (MAO) enzymes. The compound's structure allows it to cross the blood-brain barrier (BBB), which is crucial for its neuropharmacological effects .
Neuroprotective Effects
Research indicates that tetrahydropyridine derivatives can exhibit neuroprotective properties. For instance, studies have shown that compounds similar to this compound can reduce oxidative stress and inflammation in neuronal cells. These effects are particularly relevant in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease .
Anticancer Activity
Some studies have explored the anticancer potential of tetrahydropyridine derivatives. For example, a related compound demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation. The incorporation of specific substituents on the tetrahydropyridine ring has been linked to enhanced anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key findings include:
- Substituent Variations : Alterations in the benzyl group or modifications at the carboxylate position can significantly affect the compound's potency and selectivity towards specific biological targets.
- Ring Modifications : The presence of different functional groups on the tetrahydropyridine ring can enhance or diminish its biological efficacy. For instance, compounds with electron-donating groups have shown improved interactions with target enzymes .
Study on Neuroprotective Effects
A study published in a pharmacological journal examined the neuroprotective effects of a related tetrahydropyridine compound in a mouse model of Parkinson's disease. The results indicated that treatment with the compound led to a significant reduction in dopaminergic neuron loss and improved motor function compared to control groups .
Anticancer Activity Assessment
In another study focusing on anticancer properties, researchers evaluated the cytotoxic effects of this compound against human cancer cell lines. The findings revealed that the compound exhibited dose-dependent cytotoxicity and induced apoptosis through mitochondrial pathways .
Q & A
Q. What are the recommended synthetic routes for Methyl 1-benzyl-1,4,5,6-tetrahydropyridine-2-carboxylate, and how can intermediates be characterized?
Answer: A common synthetic approach involves condensation reactions under reflux conditions. For example, reacting N-(3-aminopropyl)-N-benzylnicotinamide with p-toluenesulfonic acid in xylene under reflux yields tetrahydropyridine derivatives . Key intermediates should be purified via silica gel chromatography and characterized using -NMR and -NMR spectroscopy to confirm structural integrity. For instance, -NMR peaks near δ 3.6–4.2 ppm indicate methyl ester protons, while aromatic protons from the benzyl group appear at δ 7.2–7.4 ppm . Mass spectrometry (e.g., LC-MS) is critical for verifying molecular weight, with expected [M+H] signals matching theoretical values .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Answer: Refer to Safety Data Sheets (SDS) for related tetrahydropyridine derivatives, which mandate:
- Use of fume hoods, nitrile gloves, and lab coats to minimize exposure.
- Immediate neutralization of spills with inert absorbents (e.g., vermiculite).
- Storage in airtight containers at 2–8°C to prevent degradation .
Neurotoxic analogs like MPTP (a structural relative) highlight the need for rigorous handling to avoid central nervous system risks .
Q. How can researchers verify the purity of this compound post-synthesis?
Answer: Employ analytical techniques such as:
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 v/v) to assess purity (>95% target peak area).
- TLC : Monitor reactions using silica plates with ethyl acetate/hexane (1:2) as the mobile phase (R ≈ 0.4–0.6).
- Elemental Analysis : Confirm elemental composition (e.g., C, H, N) within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies mitigate by-product formation during synthesis of tetrahydropyridine derivatives?
Answer: By-products like 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol can arise from competing cyclization pathways. Mitigation strategies include:
- Temperature Control : Maintain precise reflux temperatures (e.g., 140°C for xylene) to favor desired pathways.
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to enhance regioselectivity.
- LC-MS Monitoring : Track reaction progress and quantify by-products (e.g., m/z 525.6 for isoquinoline derivatives) .
Q. How can enantioselective synthesis of this compound be achieved?
Answer: Chiral auxiliaries or catalysts enable enantioselectivity. For example:
- Chiral HPLC : Separate enantiomers using a Chiralpak® IA column with n-hexane/isopropanol (85:15) at 1.0 mL/min.
- Asymmetric Catalysis : Employ Ru(II)-BINAP complexes to induce >90% enantiomeric excess (ee) in cyclization steps .
- X-ray Crystallography : Resolve absolute configuration of crystals (e.g., CCDC deposition) to confirm stereochemistry .
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., calcium modulation)?
Answer:
- Calcium Flux Assays : Use HEK-293 cells transfected with voltage-gated calcium channels. Measure intracellular Ca via Fura-2AM fluorescence (λ: 340/380 nm; λ: 510 nm).
- Dose-Response Curves : Compare IC values to reference calcium modulators (e.g., nifedipine) .
- Patch-Clamp Electrophysiology : Validate channel blockade in neuronal cell lines .
Q. How should researchers resolve contradictions in NMR data for structural confirmation?
Answer: Discrepancies in -NMR signals (e.g., unexpected splitting or integration ratios) may arise from tautomerism or solvent effects. Solutions include:
- 2D NMR (COSY, HSQC) : Resolve coupling networks and assign carbons unambiguously.
- Variable Temperature NMR : Identify dynamic processes (e.g., ring inversion) by acquiring spectra at 25°C and −40°C.
- X-ray Diffraction : Provide definitive bond angles and distances (e.g., C10–C11 = 1.54 Å) to validate geometry .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Value/Range | Reference |
|---|---|---|
| Reaction Temperature | 140°C (reflux in xylene) | |
| Catalyst | p-Toluenesulfonic acid | |
| Purification Method | Silica gel chromatography | |
| Yield | 65–75% | |
| LC-MS [M+H] | Calculated: 286.3 m/z |
Q. Table 2. Analytical Techniques for Structural Confirmation
| Technique | Critical Parameters | Outcome Example |
|---|---|---|
| -NMR (400 MHz) | CDCl, δ 7.2–7.4 (benzyl) | 4 aromatic protons |
| X-ray Crystallography | CCDC deposition number | Bond angles: 109.6° |
| Chiral HPLC | Retention time: 12.3 min | >90% ee |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
